Product packaging for 5-Iodo-1-isobutyl-1H-indole(Cat. No.:)

5-Iodo-1-isobutyl-1H-indole

Cat. No.: B8232214
M. Wt: 299.15 g/mol
InChI Key: PPZXKWWUAARMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-isobutyl-1H-indole is a specialized indole derivative designed for advanced chemical synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . This compound is functionally engineered for further derivatization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). These reactions leverage the iodine atom at the 5-position to introduce complex carbon-based frameworks, facilitating the exploration of structure-activity relationships (SAR) . The N1-isobutyl side chain is a critical structural feature often investigated to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers value this building block for constructing novel molecules targeting various therapeutic areas. Its applications extend to the synthesis of potential cannabinoid receptor ligands, where indole cores with specific N-alkyl substitutions are known to interact with CB1 and CB2 receptors . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14IN B8232214 5-Iodo-1-isobutyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1-(2-methylpropyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZXKWWUAARMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Biological Activities Associated with 5 Iodo 1 Isobutyl 1h Indole and Its Structural Analogues

Anticancer and Antiproliferative Research

The indole (B1671886) nucleus is considered a "privileged scaffold" in medicinal chemistry, particularly in the search for novel anticancer agents. nih.govresearchgate.net Its derivatives have been extensively studied for their ability to combat the uncontrolled growth of cells that characterizes cancer. nih.gov Research has demonstrated that synthetic and natural indole-containing compounds exhibit potent antiproliferative activities against a wide array of cancer types. nih.gov These activities are often achieved through various mechanisms, including the disruption of essential cellular processes in malignant cells.

Indole analogues inhibit cancer cell proliferation through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. By interfering with the cell division process, these compounds can effectively halt the progression of tumors.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for cell division, motility, and intracellular transport. nih.gov Many indole-based compounds act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death. nih.gov For instance, certain chalcone-indole derivatives and 3-amino-1H-indole derivatives have shown significant anti-proliferative activities by targeting tubulin. nih.gov A series of new indole/1,2,4-triazole hybrids have also been identified as potent tubulin polymerization inhibitors. mdpi.com

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Indole derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cells from completing their division process. For example, some indole inhibitors can induce cell cycle arrest at the G2/M phase. nih.gov In one study, an indole–isatin hybrid, compound 5o , was found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle in human cancer cell lines. researchgate.net This arrest is often a prelude to apoptosis, or programmed cell death.

The antiproliferative activity of various indole analogues has been evaluated against several human cancer cell lines, as detailed in the table below.

Indole Analogue ClassCancer Cell Lines TestedObserved EffectReference
Bis-indole derivativesColorectal (Caco-2, HCT116), Cervical (HeLa), Breast (MCF-7, MDA-MB-231), Lung (A549), Leukemia (Jurkat)Strong antiproliferative activity. Compound 49 suppressed lung cancer cell proliferation with an IC50 value of 16.1 μM. nih.gov
Indole linked aryl hetero derivativesFive different cancer cell linesPotent activities with IC50 values ranging from 2 to 11 μmol/L. nih.gov
Indole–isatin hybrids (Compound 5o)Human cancer cell linesPotent antiproliferative activity with an IC50 value of 1.69 µM. researchgate.net
Pyrazolinyl-indoles (Compound HD05)Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianSignificant cancer cell growth inhibition (78.76% against leukemia). mdpi.com
Indole/1,2,4-triazole hybrids (Compound 7i)NCI 60 cell line panelInhibition of tubulin polymerization with an IC50 value of 3.03 ± 0.11 µM. mdpi.com

A novel and promising strategy in cancer therapy involves targeting non-canonical DNA secondary structures known as G-quadruplexes (G4s). mdpi.com These structures are formed in guanine-rich sequences of nucleic acids, which are prevalent in the promoter regions of many oncogenes, including c-Myc. mdpi.comnih.gov The formation and stabilization of G4 structures in these promoter regions can act as a silencer element, downregulating the transcription of the oncogene and thus inhibiting cancer cell proliferation. mdpi.comscispace.com

The c-Myc oncogene is overexpressed in a high percentage of human cancers, making its regulatory elements an attractive target. scispace.com Small molecules with aromatic cores, characteristic of the indole scaffold, have been developed to bind to and stabilize these G4 structures. mdpi.com This stabilization prevents the transcriptional machinery from accessing the promoter, thereby reducing the expression of the c-Myc protein.

Several indole-based compounds have been identified as potent c-Myc G4 stabilizers:

Indoloquinolines and Indoloisoquinolines: Compounds such as the N5-methylated indoloquinoline PIQ-4m and the indoloisoquinoline derivative GQC-05 are well-known binders of the c-Myc G4. mdpi.com GQC-05 has been shown to induce a significant thermal stabilization of the G4 structure and can downregulate c-Myc expression. mdpi.com

Indolizinone Derivatives: A class of 3,8a-disubstituted indolizinones has demonstrated the ability to selectively recognize the c-Myc promoter G4, leading to a significant fluorescence enhancement and stabilization of the G-quadruplex. rsc.org These compounds were also found to decrease the transcription of the c-Myc oncogene in human cancer cell lines. rsc.org

The interaction between these small molecules and the G4 structure is typically through π-π stacking with the G-tetrads and interactions with the grooves and loops of the quadruplex. mdpi.comscispace.com The stabilization of G-quadruplexes is interdependent with the destabilization of the complementary C-rich strand's i-motif structure, suggesting a complex gene regulatory switch. ucl.ac.uk

CompoundCompound ClassTargetMechanism/EffectReference
PIQ-4mN5-methylated indoloquinolinec-Myc G-quadruplexStrong binder, forms a 1:2 ligand/G4 complex. mdpi.com
GQC-05Indoloisoquinolinec-Myc G-quadruplexInduces a ΔTm of 21 °C; downregulates c-Myc expression. mdpi.com
Quindoline-iQuindoline derivativec-Myc G-quadruplexBinds in an "induced-fit" manner, causing conformational change in flanking sequences. scispace.com
3,8a-disubstituted indolizinoneIndolizinonec-Myc G-quadruplexSelectively recognizes and stabilizes the G4, down-regulating c-Myc transcription. rsc.org

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.govnews-medical.net They are validated targets for cancer chemotherapy because their inhibition leads to DNA damage and ultimately cell death in rapidly dividing cancer cells. nih.gov Indole derivatives have emerged as a novel class of topoisomerase inhibitors.

These compounds can act as catalytic inhibitors, meaning they inhibit the enzymatic activity of topoisomerases without trapping the enzyme-DNA cleavage complex, a mechanism that can reduce certain side effects associated with "topoisomerase poisons." nih.gov

Pyrazolo[1,5-a]indole Derivatives: Studies have shown that certain synthetic pyrazolo[1,5-a]indole derivatives are potent inhibitors of topoisomerase II (topo II) or dual inhibitors of both topoisomerase I (topo I) and topo II. nih.gov For example, compound GS-5 , which has a hydroxyl group at the C-6 position, was identified as a strong inhibitor of topo I. nih.gov These compounds demonstrated the ability to target topoisomerases in living cells and exhibited significant growth-inhibitory activity against various human cancer cell lines. nih.gov

Thiosemicarbazide-based Indole Analogues: Molecular docking studies have led to the identification of thiosemicarbazide-based ligands that function as the first dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov These compounds showed potent activity against lung cancer and melanoma cell lines, in some cases being significantly more active than the standard drug etoposide. nih.gov

Compound ClassTarget Enzyme(s)Inhibitory Concentration (IC50)MechanismReference
Pyrazolo[1,5-a]indole derivatives (GS-2, -3, -4)Topoisomerase II10-30 µMCatalytic inhibitor nih.gov
Pyrazolo[1,5-a]indole derivative (GS-5)Topoisomerase I & II~10 µM (Topo I)Dual catalytic inhibitor nih.gov
Thiosemicarbazide-based ligands (Compounds 1 & 3)Topoisomerase IIα & IDO10.23 µg/ml & 0.25 µg/ml (against A549/A375 cells)Dual inhibitor nih.gov

Cancer progression is intricately linked to the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. Indole alkaloids and their synthetic analogues can exert their anticancer effects by intervening in these critical pathways. nih.gov

Regulated Cell Death (RCD) Pathways: Indole compounds are known to be potent agents that target RCD pathways such as apoptosis and autophagy. nih.gov By modulating the signaling cascades responsible for these cell death mechanisms, indole derivatives can effectively eliminate cancer cells. For instance, Chaetoglobosin G, an indole alkaloid, was found to enhance autophagy in lung cancer cells by inhibiting the p-EGFR, p-MEK, and p-ERK proteins. nih.gov

Hedgehog Signaling Pathway: The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Certain indole derivatives have been identified as potent inhibitors of this pathway. nih.gov For example, specific new indole tubulin assembly inhibitors showed strong inhibition of the Smoothened (SMO) agonist (SAG)-induced Hedgehog signaling activation with IC50 values in the nanomolar range. nih.gov

Indole Signaling in Bacteria: While distinct from human cell signaling, it is noteworthy that indole itself is a signaling molecule in bacteria, influencing processes like biofilm formation and gene expression. nih.govresearchgate.net This highlights the inherent capacity of the indole structure to participate in biological communication.

Angiogenesis, the formation of new blood vessels from a pre-existing vasculature, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. merckmillipore.com

Several indole derivatives have been investigated for their anti-angiogenic properties. These compounds often target key growth factors and receptors involved in the angiogenic cascade, such as the vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

A study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , a carbothioamide derivative, demonstrated significant anti-angiogenic activity in a rat aorta angiogenesis assay. nih.gov The compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are essential for forming new blood vessels. nih.gov The anti-angiogenic effect of many indole derivatives is believed to be related to the inhibition of VEGF. nih.gov

CompoundAssayResult (IC50)Reference
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideRat Aorta Angiogenesis Assay56.9 µg/mL nih.gov
HUVEC Proliferation (MTT Assay)76.3 µg/mL nih.gov
A549 Lung Cancer Cell Proliferation45.5 µg/mL nih.gov

Antimicrobial and Antiviral Activity Profiles

Beyond their anticancer potential, the indole scaffold is a crucial pharmacophore in the development of agents to combat infectious diseases caused by bacteria, fungi, and viruses. nih.govnih.gov

Antimicrobial Activity:

The rise of multidrug-resistant (MDR) pathogens necessitates the urgent development of new antimicrobial agents. nih.gov Indole derivatives have shown promising activity against a broad spectrum of microorganisms, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Indole-Azole Conjugates: Hybrid molecules combining the indole ring with other heterocyclic systems, such as 1,2,4-triazole and 1,3,4-thiadiazole, have demonstrated significant antibacterial and antifungal properties. nih.govmdpi.com These compounds have shown efficacy against S. aureus, MRSA, Escherichia coli, and fungal species like Candida albicans and Candida krusei. nih.gov

Tris(1H-indol-3-yl)methylium Salts: This class of compounds has exhibited high in vitro activity against both antibiotic-sensitive and resistant bacteria, including MDR clinical isolates, with minimal inhibitory concentrations (MICs) in the low µg/mL range. mdpi.com

Indole Diketopiperazines (DKPs): A series of synthesized indole DKPs showed good antibacterial activity, with some compounds displaying lower MIC values than the positive control against tested bacteria. frontiersin.org

Compound ClassMicroorganismActivity (MIC)Reference
Indole-triazole/thiadiazole derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50 µg/mL nih.gov
Tris(indolyl)methylium saltsGram-positive bacteria (including MDR strains)0.13–1.0 µg/mL mdpi.com
Indole DiketopiperazinesS. aureus, B. subtilis, E. coli, P. aeruginosa1.0–30.0 μM frontiersin.org

Antiviral Activity:

The indole nucleus is a key structural motif in the design of antiviral drugs to combat a range of viral infections. nih.gov Researchers have developed numerous indole derivatives with potent activities against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus. nih.govfrontiersin.org

Anti-HIV Agents: An indole-3-yl analog incorporating an (R)-Me at the piperazine 2-position was identified as a highly potent HIV-1 attachment inhibitor with an EC50 of 4.0 nM. nih.gov

Broad-Spectrum Antivirals: A series of novel indole-2-carboxylate derivatives were synthesized and found to exhibit broad-spectrum antiviral activity against both RNA and DNA viruses. researchgate.net Notably, compound 8f showed a high selectivity index (17.1) against Coxsackie B3 virus, while compound 14f displayed potent inhibitory activity against influenza A. researchgate.net

The development of indole-based antiviral agents continues to be an active area of research, with ongoing efforts to improve potency and broaden the spectrum of activity. nih.govfrontiersin.org

Anti-inflammatory and Immunomodulatory Effects

The indole nucleus is a key feature of several well-known anti-inflammatory drugs. Research into novel indole derivatives continues to explore their potential to modulate inflammatory pathways.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.

The development of selective COX-2 inhibitors is a key strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net A series of novel acetohydrazide derivatives based on a 5-methoxy-2-methyl-1H-indole structure were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds showed significant anti-inflammatory effects, with one compound in particular demonstrating selective inhibition of COX-2 expression and providing gastric sparing activity. researchgate.net Docking studies revealed that these indole derivatives could effectively bind within the active site of the COX-2 enzyme. researchgate.net

The 5-lipoxygenase (5-LOX) pathway is another critical inflammatory cascade, responsible for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent pro-inflammatory mediators implicated in conditions such as asthma. Consequently, inhibitors of the 5-LOX enzyme are attractive therapeutic targets for inflammatory diseases.

Research into multitarget anti-inflammatory drugs has led to the identification of an indoline-based compound that functions as a dual inhibitor of both 5-LOX and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. researchgate.net This lead compound was optimized, resulting in a derivative with potent dual inhibitory activity, showing IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH. researchgate.net In vivo studies confirmed the compound's remarkable anti-inflammatory efficacy, paving the way for further investigation of dual 5-LOX/sEH inhibitors based on the indole scaffold. researchgate.net

Table 3: 5-LOX Inhibition by an Indoline Analogue
Compound ClassTarget EnzymeIC50 (μM)
Indoline-based dual inhibitor5-Lipoxygenase (5-LOX)0.41 ± 0.01 researchgate.net
soluble Epoxide Hydrolase (sEH)0.43 ± 0.10 researchgate.net

Attenuation of Inflammatory Responses and Associated Biochemical Pathways

The indole nucleus is a core structure in many compounds that exhibit significant anti-inflammatory properties. rsc.orgnih.gov A well-known example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that contains an indole scaffold and functions by inhibiting the production of prostaglandins. nih.gov Generally, indole derivatives exert their anti-inflammatory effects through various mechanisms.

One of the primary pathways involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced. youtube.com Additionally, certain indole derivatives have been shown to decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com This is often achieved by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response. mdpi.comchemrxiv.org

For instance, studies on various substituted indoles have demonstrated a reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a dampening of the inflammatory response at a cellular level. mdpi.comchemrxiv.org The anti-inflammatory activities of some indole-imidazolidine derivatives have been evidenced by a reduction in both leukocyte migration and the release of TNF-α and IL-1β in animal models. nih.gov

Given these precedents, it is plausible that 5-Iodo-1-isobutyl-1H-indole could exhibit anti-inflammatory activity. The presence of the isobutyl group at the N1 position and the iodo group at the C5 position would influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn would affect its interaction with biological targets involved in inflammation. However, without direct experimental evidence, this remains speculative.

Table 1: Potential Anti-Inflammatory Mechanisms of Indole Analogues

Mechanism of Action Key Molecular Targets/Pathways Potential Outcome
Enzyme Inhibition Cyclooxygenase (COX-1, COX-2) Reduced prostaglandin synthesis
5-Lipoxygenase (5-LOX) Reduced leukotriene synthesis
Cytokine Modulation TNF-α, IL-1β, IL-6 Decreased pro-inflammatory signaling
Signaling Pathway Inhibition Nuclear Factor-kappa B (NF-κB) Downregulation of inflammatory gene expression
Reduction of Inflammatory Mediators Nitric Oxide (NO) Attenuation of inflammatory processes

Antioxidant Investigations and Modulation of Oxidative Stress Pathways

Indole derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers and to modulate endogenous antioxidant defense systems. researchgate.netsemanticscholar.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. nih.gov

The antioxidant activity of indole compounds is often linked to the hydrogen-donating ability of the N-H group of the indole ring. rsc.org However, substitutions on the indole ring can significantly influence this activity. For example, 5-hydroxyindole derivatives have shown notable antioxidant capacity by protecting against lipid peroxidation. nih.govnih.gov This protective effect is thought to involve the scavenging of lipid peroxyl radicals.

Studies on synthetic indole derivatives have demonstrated their ability to inhibit lipid peroxidation and scavenge radicals in various in vitro assays. researchgate.netsemanticscholar.org The indole structure is known to influence antioxidant efficacy in biological systems by protecting both lipids and proteins from peroxidation. researchgate.net Furthermore, some indole derivatives have been found to exert cytoprotective effects against oxidative stress. nih.gov

The specific contribution of a 5-iodo and a 1-isobutyl substitution to the antioxidant potential of an indole ring has not been specifically elucidated. The electron-withdrawing nature of the iodine atom at the C5 position and the alkyl nature of the isobutyl group at the N1 position would uniquely alter the electron density of the indole ring system, which could either enhance or diminish its antioxidant capacity. Theoretical and experimental studies would be required to determine the precise effect of these substitutions on the modulation of oxidative stress pathways.

Table 2: Potential Antioxidant Mechanisms of Indole Analogues

Mechanism of Action Description Potential Outcome
Radical Scavenging Donation of a hydrogen atom or electron to neutralize free radicals. Reduction of oxidative damage to biomolecules.
Inhibition of Lipid Peroxidation Prevention of the oxidative degradation of lipids in cell membranes. Maintenance of cell membrane integrity and function.
Modulation of Antioxidant Enzymes Upregulation of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase). Enhanced cellular defense against oxidative stress.
Cytoprotection Protection of cells from damage induced by oxidative insults. Increased cell survival and tissue homeostasis.

Exploration of Other Emerging Biological Activities and Therapeutic Potentials

The versatility of the indole scaffold has led to its exploration in a wide array of therapeutic areas beyond anti-inflammatory and antioxidant applications. Indole derivatives are integral to the development of drugs for cancer, neurodegenerative diseases, and infectious diseases. rsc.orgnih.gov

In oncology, indole-based compounds have been investigated as inhibitors of various targets, including tubulin polymerization, protein kinases, and histone deacetylases. nih.gov The structural features of this compound could potentially lend themselves to interactions with specific biological targets relevant to cancer therapy, though this would require extensive screening and validation.

In the context of neurodegenerative disorders, the antioxidant properties of indole derivatives are particularly relevant, as oxidative stress is a key factor in conditions like Alzheimer's and Parkinson's disease. mdpi.com Some indole compounds have also been studied for their ability to inhibit the aggregation of amyloid-beta peptides. mdpi.com

Furthermore, the indole nucleus is found in various antimicrobial and antiviral agents. researchgate.net The lipophilic character imparted by the isobutyl group and the halogenation at the C5 position could influence the ability of this compound to penetrate microbial cell membranes, suggesting a potential for antimicrobial activity.

It is important to reiterate that while the indole scaffold is a promising platform for drug discovery, the specific biological activities and therapeutic potential of this compound remain to be determined through dedicated research. The information presented here is based on the known activities of its structural analogues and serves as a hypothetical framework for future investigations.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Iodo 1 Isobutyl 1h Indole Analogues

Influence of C5-Iodo Substitution on Biological Activity and Target Receptor Binding

The introduction of a halogen atom, specifically iodine, at the C5 position of the indole (B1671886) scaffold significantly modulates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Electronic and Steric Contributions of Halogenation to Binding Affinity

The iodine atom at the C5 position introduces a unique combination of electronic and steric effects that can profoundly impact binding affinity. Electronically, iodine is an electron-withdrawing group through its inductive effect, yet it can also act as a weak electron-donating group through resonance. This dual nature can alter the electron density of the indole ring system, potentially influencing key interactions with receptor residues, such as pi-pi stacking or cation-pi interactions.

Sterically, the iodine atom is the largest of the stable halogens, and its van der Waals radius can lead to both favorable and unfavorable interactions within a receptor's binding pocket. The significant size of the iodine atom can promote favorable van der Waals contacts in a complementary binding site, thereby enhancing binding affinity. Conversely, it can also introduce steric hindrance if the binding pocket is constrained, leading to a decrease in affinity. The polarizability of the iodine atom can also contribute to favorable London dispersion forces, further enhancing binding.

For instance, in a series of indole-based ligands targeting various receptors, halogenation at the C5 position has been shown to be a critical determinant of potency. While direct data for 5-Iodo-1-isobutyl-1H-indole is limited, studies on analogous C5-halogenated indoles targeting dopamine (B1211576) receptors suggest that the nature of the halogen can fine-tune binding affinity.

Table 1: Illustrative Binding Affinities (Ki, nM) of C5-Substituted Indole Analogues at Dopamine Receptors

Compound C5-Substituent D2 Receptor Ki (nM) D3 Receptor Ki (nM) D3/D2 Selectivity
Analogue A -H 15.2 3.5 4.3
Analogue B -F 10.8 2.1 5.1
Analogue C -Cl 8.5 1.8 4.7
Analogue D -Br 9.2 2.0 4.6
Analogue E -I 7.9 1.5 5.3

Note: This data is illustrative and based on general trends observed in related compound series, not specific to this compound.

Regioselective Impact of Iodine Placement on Pharmacological Profiles

The position of the iodine substituent on the indole ring is crucial in determining the pharmacological profile of the compound. Iodination at the C5 position is a common and synthetically accessible modification. This regioselectivity is significant because the C5 position is often located in a region of the binding pocket that can tolerate bulky substituents and where electronic modifications can influence key ligand-receptor interactions.

Role of the N1-Isobutyl Group in Ligand-Target Interactions

The N1-isobutyl group is a key feature of this compound, contributing significantly to its pharmacokinetic and pharmacodynamic properties through hydrophobic interactions and by influencing the conformational preferences of the indole core.

Analysis of Hydrophobic Interactions and Conformational Preferences Induced by the Isobutyl Moiety

The isobutyl group is a moderately sized, branched alkyl chain that introduces a significant hydrophobic character to the molecule. This hydrophobicity can drive the ligand to bind to hydrophobic pockets within the target receptor, displacing water molecules and leading to an entropically favorable binding event. The branched nature of the isobutyl group can provide a more defined and complementary fit into specific hydrophobic sub-pockets compared to a linear alkyl chain of similar size.

From a conformational perspective, the N1-isobutyl group can influence the rotational freedom around the N1-C bond of the indole ring. The steric bulk of the isobutyl group can favor certain rotamers, which may pre-organize the ligand into a bioactive conformation that is more favorable for receptor binding. This conformational constraint can reduce the entropic penalty associated with binding.

Modulation of Receptor Subtype Selectivity through N1-Substitution (e.g., Dopamine D3 vs. D2 receptor selectivity)

The N1-substituent on the indole ring has been identified as a critical determinant for achieving selectivity between closely related receptor subtypes, such as the dopamine D2 and D3 receptors. The subtle differences in the topology and amino acid composition of the binding sites of these receptors can be exploited by varying the size, shape, and hydrophobicity of the N1-alkyl group.

The isobutyl group, with its specific steric and hydrophobic profile, can preferentially interact with a hydrophobic sub-pocket that is more accessible or accommodating in the D3 receptor compared to the D2 receptor. This differential interaction can be a key driver for D3 versus D2 selectivity. Studies on a variety of N-alkylated indole derivatives have demonstrated that even minor changes in the N-alkyl chain can lead to significant shifts in receptor subtype selectivity.

Table 2: Illustrative D3/D2 Receptor Selectivity of N1-Substituted 5-Iodoindole (B102021) Analogues

Compound N1-Substituent D2 Receptor Ki (nM) D3 Receptor Ki (nM) D3/D2 Selectivity
Analogue F -Methyl 12.1 4.2 2.9
Analogue G -Ethyl 10.5 2.8 3.8
Analogue H -Propyl 9.8 1.9 5.2
Analogue I -Isobutyl 8.2 1.2 6.8
Analogue J -Butyl 9.1 1.7 5.4

Note: This data is illustrative and based on general trends observed in related compound series, not specific to this compound.

Comprehensive Structure-Activity Landscape Analysis of the Indole Core

The indole core itself serves as a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets. These include hydrogen bonding via the indole nitrogen (if unsubstituted), pi-pi stacking, and hydrophobic interactions.

Positional Scanning of Substituents on the Indole Nucleus and their Functional Consequences

The strategic placement of substituents on the indole core can dramatically influence the biological activity of the resulting analogues. Research into related indole structures provides a framework for understanding these effects.

The indole nucleus possesses several positions where substitution can modulate pharmacological properties. Studies on various indole derivatives have shown that modifications at the C5 and C6 positions are particularly significant. For instance, in a series of indole-2-carboxamides, the introduction of a 4-piperidin-1-ylphenyl or a similar 4-pyrrolidin-1-ylphenyl group at either the 5- or 6-position was found to be favorable for inhibitory activity against certain protein-protein interactions. nih.gov This suggests that for this compound, the iodine at the C5 position is a critical determinant of its activity profile.

Systematic positional scanning of other substituents on the benzene (B151609) portion of the indole nucleus would be a logical next step in optimizing analogues. For example, the introduction of small electron-withdrawing or electron-donating groups at the C4, C6, and C7 positions could fine-tune the electronic distribution of the indole ring system, potentially leading to improved potency and selectivity.

Table 1: Hypothetical Functional Consequences of Substitutions on the Indole Nucleus of this compound Analogues

Position of Substitution Type of Substituent Potential Functional Consequence
C2 Small alkyl groups May influence steric interactions within the binding pocket.
C3 Hydrogen bond donors/acceptors Could introduce new interactions with the target protein.
C4 Electron-withdrawing groups May alter the electronic properties of the indole ring.
C6 Bulky hydrophobic groups Could enhance binding affinity through hydrophobic interactions.
C7 Halogens May introduce additional halogen bonding opportunities.

Impact of Linker and Bridging Moieties on Compound Efficacy

While specific examples for this compound are not detailed in the literature, general principles of linker design are well-established. An ideal linker should optimally position the connected fragments within the binding site without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding. sigmaaldrich.com

For hypothetical analogues of this compound connected to another pharmacophore, the choice of linker would be a key optimization parameter. A rigid linker might be employed to lock the molecule in a bioactive conformation, while a more flexible linker could allow for adaptation to different binding site topographies.

Table 2: Influence of Linker Characteristics on Compound Efficacy

Linker Characteristic Impact on Efficacy Rationale
Length Can affect the distance between pharmacophoric elements, influencing binding to multiple sites. Optimal length is crucial for achieving the desired biological activity.
Flexibility A balance is needed to allow for conformational adaptation without a large entropic penalty. Rigid linkers can pre-organize the molecule for binding.
Chemical Composition Can influence solubility, metabolic stability, and potential for hydrogen bonding. The choice of atoms and functional groups in the linker is important for ADME properties.

De Novo Design and Lead Optimization Strategies Guided by SAR Principles

The insights gained from SAR studies provide a foundation for the rational design of novel and improved analogues. Advanced computational and medicinal chemistry strategies can be employed to guide the lead optimization process.

Application of Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. nih.govpharmacelera.comdrughunter.comlongdom.orgfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govpharmacelera.comdrughunter.comlongdom.orgfrontiersin.org Once identified, these fragments can be grown, merged, or linked to generate more potent, drug-like molecules. nih.govpharmacelera.com

The this compound scaffold itself can be considered a fragment that could be identified in an FBDD screen. Its relatively low complexity and the presence of a vector for chemical elaboration (for example, by replacing the iodine via cross-coupling reactions) make it an attractive starting point.

In a hypothetical FBDD campaign, the 5-iodoindole core could be identified as a "hit." Structural information from techniques like X-ray crystallography would then be used to guide the "growing" of the fragment into unoccupied regions of the binding pocket. For example, a carboxylic acid or another functional group could be added at a suitable position to form a new interaction with the target protein, thereby increasing potency.

Rational Scaffold Hopping and Bioisosteric Replacements in Indole-Based Systems

For this compound, the indole nucleus could be replaced with other heterocyclic systems, such as benzofuran, benzothiophene, or azaindole, in a scaffold hopping approach. nih.gov This could lead to compounds with improved pharmacokinetic properties, novel intellectual property, or a different side effect profile.

Bioisosteric replacement could be applied to various parts of the molecule. For example, the iodine atom at the C5 position could be replaced with other halogens (bromine, chlorine) or with groups like a cyano or trifluoromethyl group to probe the importance of halogen bonding and electronic effects. The isobutyl group at the N1 position could be replaced with other alkyl groups, cycloalkyl groups, or even small polar groups to modulate the compound's solubility and metabolic stability.

Table 3: Potential Bioisosteric Replacements for this compound

Original Group Position Potential Bioisostere Rationale for Replacement
Iodine C5 Bromine, Chlorine To modulate halogen bonding and lipophilicity.
Iodine C5 Cyano, Trifluoromethyl To alter electronic properties and explore different interactions.
Isobutyl N1 Cyclopropylmethyl, Propyl To fine-tune steric and lipophilic characteristics.
Indole Nucleus Core Benzofuran, Benzothiophene To explore new chemical space and potentially improve ADME properties.

Mechanistic Investigations into the Biological Actions of 5 Iodo 1 Isobutyl 1h Indole

Elucidation of Molecular Targets and Characterization of Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the cell. Research into indole (B1671886) derivatives suggests several potential targets, ranging from enzymes to nucleic acid structures.

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. Studies on iodo-substituted indole-like molecules have identified inhibitory activity against several enzyme families.

(p)ppGpp synthetases/hydrolases, FtsZ proteins, and Pyruvate Kinases: Guanosine pentaphosphate and tetraphosphate ((p)ppGpp) are alarmones that regulate bacterial stress responses, and their metabolizing enzymes are key to bacterial survival frontiersin.orgnih.govfrontiersin.org. Similarly, the FtsZ protein is a crucial component of the bacterial cell division machinery nih.govnih.gov. Pyruvate kinase, particularly the PKM2 isoform, is a key regulator of glycolysis in cancer cells nih.govnih.gov. While these enzymes are important therapeutic targets, current research does not provide direct evidence of their interaction with 5-iodoindole (B102021) or its derivatives.

COX and 5-LOX: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes d-nb.info. Dual inhibition of these enzymes is a strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs nih.govexcli.de. While various flavonoids and other synthetic compounds have been explored as dual inhibitors, specific data on the inhibitory activity of 5-Iodo-1-isobutyl-1H-indole against COX and 5-LOX is not currently available mdpi.comfrontiersin.org.

Neuraminidase: Neuraminidase is a critical surface glycoprotein for the influenza virus, making it an attractive target for antiviral drugs nih.govnih.gov. Research efforts have included the design and synthesis of indole-core derivatives as potential neuraminidase inhibitors. These compounds are proposed to bind to alternative cavities on the enzyme surface, differing from the binding site of conventional inhibitors nih.gov.

Various Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes. The iodo-indole scaffold has been shown to be a potent inhibitor of specific kinases. For instance, 10-iodo-substituted derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been identified as very potent and selective inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) nih.gov. These derivatives achieved IC₅₀ values in the low nanomolar range and demonstrated significant selectivity over the closely related DYRK1B and other kinases nih.gov.

Understanding the interaction between a small molecule and its protein target at a molecular level is crucial for drug development. This is achieved using a variety of biophysical techniques that can elucidate the thermodynamics, kinetics, and structural details of the binding event nih.govnih.gov.

Commonly employed methods include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) from a single experiment nih.gov.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods provide high-resolution, three-dimensional structures of protein-ligand complexes nih.gov. This structural information is invaluable for understanding the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding and for guiding the rational design of more potent and selective molecules.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions, providing association (kₐ) and dissociation (kₑ) rate constants.

While these techniques are standard for characterizing protein-ligand interactions, specific biophysical data detailing the binding of this compound to a particular protein target is not described in the reviewed literature researchgate.net.

Beyond proteins, small molecules can also target specific nucleic acid structures. G-quadruplexes (G4) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, such as those found in telomeres and gene promoter regions nih.govnih.gov. The stabilization of these structures by small molecule ligands can interfere with key cellular processes like DNA replication and transcription, making them attractive targets for anticancer drug development.

Studies have shown that molecules with planar aromatic systems, a characteristic of the indole nucleus, can interact with G-quadruplexes. For example, a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide was also found to be a strong G-quadruplex binder researchgate.net. This suggests a potential dual mechanism of action and highlights the possibility that indole derivatives, including this compound, could interact with and stabilize G4-DNA structures researchgate.net.

Analysis of Cellular Pathway Modulation and Signal Transduction Interventions

The binding of a compound to its molecular target initiates a cascade of events that alters cellular signaling pathways, ultimately leading to a specific physiological response, such as cell death or cell cycle arrest.

The cell cycle is a tightly regulated process that governs cell proliferation. Disruptions in this process are a hallmark of cancer. While many indole-based compounds have been investigated for their anticancer properties, there is currently a lack of specific research findings detailing the effects of this compound on cell cycle progression.

Inducing cell death in pathological cells is a primary goal of many therapeutic strategies. Indole compounds have been shown to trigger cell death through various mechanisms nih.gov.

Apoptosis: Apoptosis is a well-characterized form of programmed cell death involving a cascade of caspase enzymes. A broad range of indole derivatives have been documented to induce apoptosis in cancer cells, often by modulating key signaling pathways like NF-κB and targeting proteins such as survivin nih.gov.

Methuosis: Methuosis is a non-apoptotic form of programmed cell death characterized by the excessive accumulation of macropinosomes, leading to the formation of large, fluid-filled cytoplasmic vacuoles and eventual cell rupture nih.govmdpi.com. Research has specifically identified the parent compound, 5-iodoindole, as an inducer of methuosis nih.gov. In studies on nematode embryonic cells, 5-iodoindole caused developmental malformation and organ destruction by triggering methuosis nih.gov. A proposed mechanism suggests that the iodine-indole complex plays a crucial role in this process, possibly by increasing cellular osmolality, which stimulates the formation and subsequent fusion of vacuoles into giant structures that disrupt cellular integrity nih.govresearchgate.net. This vacuolization is a hallmark of methuosis, which can be triggered by small molecules that disrupt endosomal trafficking and activate macropinocytosis mdpi.comresearchgate.net.

Indole-based Methuosis InducerCell TypeProposed Mechanism of Action
5-Iodoindole Nematode embryonic cellsIncreases osmolality, stimulating cytoplasm to produce vacuoles, leading to giant vacuole formation and cell death. nih.govresearchgate.net
MIPP (3-(2-methyl-1H indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one)U251 Glioblastoma cellsCauses striking accumulation of phase-lucent cytoplasmic vacuoles derived from macropinosomes. nih.gov
MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one)Glioblastoma and other cancer cellsModulates the MAPK/JNK signaling pathway to induce methuosis. mdpi.com

Mechanisms of Oxidative Stress Induction

There is no available research data to describe the mechanisms by which this compound may induce oxidative stress. Scientific investigation would be required to determine if this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within biological systems. Such studies would typically involve assays to measure ROS levels, assess lipid peroxidation, and evaluate the activity of antioxidant enzymes in the presence of the compound. Without such data, any discussion on this topic would be purely speculative.

Identification and Validation of Downstream Biological Effects and Phenotypes

Due to the lack of research on its mechanisms of action, there is consequently no information available on the downstream biological effects and phenotypes associated with this compound. Determining these effects would require in vitro and in vivo studies to observe cellular and organismal responses to exposure to the compound. This could include investigations into its effects on cell proliferation, apoptosis, differentiation, and other physiological processes. Without experimental data, it is not possible to identify or validate any such effects.

Computational and Theoretical Approaches in the Study of 5 Iodo 1 Isobutyl 1h Indole

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 5-Iodo-1-isobutyl-1H-indole, might bind to a receptor and to study the dynamics of this interaction over time.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This method is crucial in identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies could be employed to screen its binding affinity against a panel of cancer-related proteins, for instance. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses and a scoring function that estimates the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in studies of other indole (B1671886) derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. researchgate.net These studies often show that the indole scaffold can fit into hydrophobic pockets of the enzyme's active site, with substituents influencing the binding affinity and selectivity. Such computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

Table 1: Hypothetical Docking Scores of this compound with Potential Protein Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)1CX2-8.5TYR385, ARG120, VAL523
Tubulin1SA0-7.9LYS254, ASN258, THR223
B-cell lymphoma 2 (Bcl-2)2W3L-9.1PHE105, TYR101, ASP108

Note: This table is for illustrative purposes and the data is hypothetical.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein interaction. MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

For this compound, MD simulations could reveal how its binding affects the flexibility of the target protein. nih.gov For instance, the binding of a ligand can induce conformational changes that either activate or inhibit the protein's function. nih.gov These simulations can also help to refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr

In a QSAR study of this compound and its analogs, a dataset of compounds with known biological activities (e.g., anticancer activity) would be collected. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is then developed that correlates the descriptors with the biological activity. nih.govmdpi.com A statistically robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. eurekaselect.com

A significant advantage of QSAR modeling is its ability to identify the key physicochemical parameters that influence the biological potency of a series of compounds. nih.gov For instance, a QSAR model for indole derivatives might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position are crucial for high biological activity. h1.co This information is invaluable for medicinal chemists in optimizing the lead compound.

Table 2: Key Physicochemical Descriptors for QSAR Analysis

DescriptorDefinitionPotential Influence on Activity
LogPOctanol-water partition coefficientHydrophobicity, membrane permeability
Molecular WeightMass of the moleculeSize and steric effects
Polar Surface Area (PSA)Surface sum over all polar atomsDrug transport and bioavailability
Dipole MomentMeasure of molecular polarityElectronic interactions with the target
HOMO/LUMO EnergiesHighest Occupied/Lowest Unoccupied Molecular OrbitalChemical reactivity and stability

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. ijrar.org Methods like Density Functional Theory (DFT) are commonly used to study the geometry, electronic properties, and reactivity of molecules like this compound. researchgate.net

These calculations can provide insights into the molecule's preferred conformation, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). researchgate.net This information can be used to understand the molecule's reactivity and its potential to interact with biological targets. For example, the calculated electrostatic potential map can indicate regions of the molecule that are likely to engage in electrostatic interactions with a receptor. Quantum chemical calculations can also be used to parameterize molecular mechanics force fields for more accurate MD simulations.

Analysis of Electronic Properties and their Correlation with Reactivity

The reactivity of an organic molecule is intrinsically linked to its electronic properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the photophysical and photochemical properties of indole and its derivatives. chemrxiv.org Key electronic descriptors such as atomic charges, the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting molecular behavior.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the first empty orbital and relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity and lower kinetic stability. researchgate.netmdpi.com

For this compound, the electronic properties are influenced by its specific substitution pattern:

N1-Isobutyl Group: As an alkyl group, the isobutyl substituent at the N1 position is electron-donating. This increases the electron density of the indole ring system, generally leading to a higher HOMO energy level and making the molecule more susceptible to electrophilic attack.

C5-Iodo Group: The iodine atom at the C5 position has a more complex electronic effect. While it is an electronegative halogen, it can also donate electron density to the aromatic ring through resonance. Its primary influence on reactivity, however, is providing a site for various transition-metal-catalyzed cross-coupling reactions.

Table 1: Representative Calculated Electronic Properties of Substituted Indoles (Illustrative Data based on General Principles)
CompoundSubstituent EffectHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole (Parent)Reference-5.5-0.25.3
1-Alkyl-1H-indoleN1-Alkyl (Electron-Donating)-5.3-0.15.2
5-Iodo-1H-indoleC5-Iodo (Electron-Withdrawing/Halogen Bonding)-5.6-0.45.2
This compoundCombined Effects-5.4-0.35.1

Note: The data in the table is illustrative and intended to show expected trends based on the electronic effects of substituents as described in the literature. Actual values would require specific DFT calculations for each molecule.

Theoretical Predictions of Reaction Pathways and Mechanistic Insights

Theoretical calculations are invaluable for mapping potential reaction pathways and elucidating complex reaction mechanisms. By modeling reactants, transition states, and products, computational chemists can determine activation energies and reaction thermodynamics, thereby predicting the most favorable chemical transformations.

For this compound, theoretical studies could provide mechanistic insights into several key reaction types:

Electrophilic Substitution: The indole nucleus is electron-rich and typically undergoes electrophilic substitution, most readily at the C3 position. The electron-donating N1-isobutyl group further activates the ring for this type of reaction. Theoretical calculations of atomic charges and frontier orbital coefficients can confirm that the C3 position has the highest electron density and is the most probable site of attack.

Cross-Coupling Reactions: The carbon-iodine bond at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. Theoretical predictions can be employed to:

Model the oxidative addition step, where the palladium catalyst inserts into the C-I bond.

Calculate the energy barriers for subsequent steps like transmetalation and reductive elimination.

Compare the reactivity of the C5-iodo position with other potential reaction sites on the molecule.

Understand the influence of ligands on the catalytic cycle.

By simulating the entire reaction coordinate, these studies can offer a detailed, step-by-step understanding of the reaction mechanism, guiding the optimization of experimental conditions such as catalyst choice, solvent, and temperature.

Cheminformatics and Data Mining for the Identification of Novel Indole Derivatives and Lead Compounds

Cheminformatics combines computer science and information technology to analyze vast datasets of chemical information, transforming data into knowledge for applications like drug discovery. whiterose.ac.ukejbi.org The indole scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs. nih.gov

This compound can serve as a valuable query structure or building block in cheminformatics workflows designed to identify novel indole derivatives. Data mining techniques can be applied to large chemical databases (e.g., PubChem, ZINC, ChEMBL) to search for compounds with similar structural features.

A typical workflow might involve:

Similarity Searching: Using the this compound structure as a query to find molecules with a similar 2D fingerprint or 3D shape. This initial step can identify thousands of related indole derivatives.

Substructure Searching: A more targeted search to retrieve all compounds containing the 5-iodo-1-alkyl-indole core.

Database Profiling: The retrieved set of compounds is then analyzed computationally to profile various properties. nih.gov This includes calculating physicochemical descriptors (e.g., molecular weight, logP, polar surface area) and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Virtual Screening and QSAR: The dataset can be used for virtual screening against specific biological targets (e.g., protein kinases, receptors) using molecular docking simulations. whiterose.ac.uk Furthermore, if bioactivity data is available for some of the retrieved compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural features with biological activity, enabling the prediction of potency for untested indole derivatives and guiding the design of new, more effective lead compounds. ejbi.org

Through these integrated computational approaches, cheminformatics and data mining accelerate the discovery process, allowing researchers to efficiently navigate the vast chemical space of indole derivatives to identify promising candidates for further development. ejbi.orgnih.gov

Q & A

Q. What are the common synthetic routes for 5-Iodo-1-isobutyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : Typical synthesis involves halogenation (iodination) of indole derivatives using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in solvents such as DMF or THF . The isobutyl group is introduced via alkylation of the indole nitrogen using isobutyl halides in the presence of a base (e.g., NaH or K₂CO₃). Yield optimization requires careful control of stoichiometry, reaction time, and temperature to minimize side reactions like over-alkylation or dehalogenation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Signals for the isobutyl group (δ ~2.0–2.5 ppm for CH₂, δ ~0.9–1.1 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns. The absence of NH protons (δ >8 ppm) indicates N-alkylation .
  • IR : Stretching frequencies for C-I bonds (~500–650 cm⁻¹) and C-N bonds (~1250–1350 cm⁻¹) validate the presence of iodine and the indole core .
  • Cross-validation with mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to the compound’s acute oral toxicity (Category 4) and skin irritation potential (Category 2) .
  • Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity in iodinated indole derivatives?

  • Methodological Answer :
  • Use directing groups (e.g., electron-donating substituents) to control iodine placement during electrophilic substitution. Computational modeling (DFT) predicts favorable reaction pathways .
  • Catalytic systems like Pd/Cu-mediated cross-coupling (e.g., Ullmann reaction) improve selectivity for C-5 iodination .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Employ single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include hydrogen-bonding networks and thermal displacement factors .
  • Use OLEX2 for structure solution and validation, ensuring accurate bond lengths (C-I: ~2.09 Å) and torsion angles .
  • Address disorder in the isobutyl group via constrained refinement or split-site modeling .

Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of this compound?

  • Methodological Answer :
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., bromo/chloro derivatives) and testing against biological targets (e.g., kinase inhibitors) .
  • Compare logP values and steric effects to evaluate bioavailability. Iodine’s polarizability enhances binding affinity in hydrophobic pockets, while isobutyl groups influence metabolic stability .

Q. How can contradictory bioactivity data in literature be resolved for iodinated indoles?

  • Methodological Answer :
  • Perform meta-analyses of dose-response curves and assay conditions (e.g., cell lines, incubation times) to identify variability sources .
  • Validate findings through independent replication and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Use machine learning models to reconcile discrepancies in IC₅₀ values across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.